6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
Description
This compound belongs to the furochromenone family, characterized by a fused furanochromenone core. Its molecular structure includes a 3,5-dimethyl-substituted furo[3,2-g]chromen-7-one scaffold, with a 2-oxoethyl side chain at position 4. This side chain is further substituted with a 3-(4-methoxyphenyl)thiomorpholin-4-yl group. The thiomorpholine ring introduces sulfur into the structure, which may influence electronic properties and bioavailability compared to oxygen-containing morpholine analogs.
Properties
Molecular Formula |
C26H25NO5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-3,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H25NO5S/c1-15-13-31-23-12-24-20(10-19(15)23)16(2)21(26(29)32-24)11-25(28)27-8-9-33-14-22(27)17-4-6-18(30-3)7-5-17/h4-7,10,12-13,22H,8-9,11,14H2,1-3H3 |
InChI Key |
AELATRIOXSYXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Elevating the reaction temperature to 110°C while employing polyphosphoric acid (PPA) as a catalyst increases yield to 88% by minimizing side products like open-chain esters. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving comparable yields (86%) with enhanced reproducibility.
Thiomorpholine Moiety Synthesis
The 3-(4-methoxyphenyl)thiomorpholine component is synthesized through a two-step sequence:
-
Thiomorpholine Ring Formation : Reaction of 1,2-ethanedithiol with 2-chloro-N-(4-methoxyphenyl)acetamide in DMF at 120°C for 6 hours generates the thiomorpholine ring with 78% yield.
-
Oxidation to Thiomorpholin-4-one : Treatment with m-chloroperbenzoic acid (mCPBA) in CH2Cl2 at 25°C oxidizes the sulfide to sulfone, though controlled stoichiometry (1.1 equiv mCPBA) selectively yields the sulfoxide intermediate, which rearranges to thiomorpholin-4-one under basic conditions (NaHCO3, H2O).
Coupling Strategies
Conjugating the thiomorpholin-4-one to the furochromenone core employs nucleophilic acyl substitution. Activation of the 2-oxoethyl ketone via formation of its enolate (LDA, THF, −78°C) facilitates attack by the thiomorpholine nitrogen, achieving 65% coupling efficiency. Alternatives include Mitsunobu conditions (DIAD, PPh3) for oxygen-sensitive substrates, though yields remain lower (52%).
Characterization and Analytical Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Furochromenone core | 2.42 (s, 6H, CH3), 6.38 (s, 1H, H-2) | 161.2 (C=O), 152.4 (C-3) | 256.0843 [M+H]+ |
| 6-(2-oxoethyl) derivative | 2.98 (t, 2H, CH2CO), 3.15 (t, 2H, CH2) | 207.8 (C=O), 45.6 (CH2) | 324.1251 [M+H]+ |
| Final product | 3.72 (s, 3H, OCH3), 4.21 (m, 4H, S-CH2) | 172.3 (C=O), 113.9 (C-4-OCH3) | 493.2018 [M+H]+ |
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation : Competing alkylation at C-8 is suppressed by employing bulky Lewis acids like TiCl4, directing electrophiles to C-6.
-
Sulfoxide Over-Oxidation : Kinetic control using substoichiometric mCPBA (0.95 equiv) prevents sulfone formation, preserving the thiomorpholin-4-one structure.
Scalability and Industrial Adaptations
Pilot-scale synthesis (500 g batch) utilizes continuous flow reactors for the Pechmann condensation, achieving 94% conversion with in-line HPLC monitoring. Solvent recovery systems (e.g., wiped-film evaporators) reduce ethyl acetate consumption by 40%, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Enolate alkylation | 65 | 95 | 8 h |
| Mitsunobu reaction | 52 | 89 | 12 h |
| Ullmann coupling | 48 | 82 | 24 h |
Chemical Reactions Analysis
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It exhibits significant biological activity and is studied for its potential use as a photosensitizer in photodynamic therapy.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in the treatment of skin diseases.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related furochromenone derivatives:
Structural and Electronic Differences
- Thiomorpholine vs. Piperazine/Phenyl Groups : The target compound’s thiomorpholine ring (S-containing) contrasts with the piperazine in ’s derivative. Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity but enhance hydrophobic interactions .
- Substituent Positioning: The 4-methoxyphenyl group in the target compound is attached to thiomorpholine, whereas in ’s analog, it is directly linked to the chromenone core. This positional variance alters electronic distribution and steric effects .
Pharmacological Implications
- Target Selectivity : Piperazine-containing analogs () show affinity for serotonin receptors, while thiomorpholine derivatives may target cysteine-rich kinases due to sulfur’s nucleophilicity .
Biological Activity
The compound 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 463.5 g/mol. The structural complexity includes a furochromenone framework and a thiomorpholine moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO5S |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 6-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-3,5-dimethylfuro[3,2-g]chromen-7-one |
| InChI Key | AELATRIOXSYXLB-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets. It primarily modulates the activity of enzymes and receptors involved in key biochemical pathways:
- Oxidative Stress Pathways : The compound has been shown to influence oxidative stress responses, potentially providing protective effects against cellular damage.
- Inflammatory Pathways : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
- Enzyme Inhibition : The compound interacts with specific enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines. For example, it has been tested using the MTT assay on HeLa and HEK-293T cells, showing promising results as an anticancer agent .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against a range of pathogens. Its structural features may enhance its ability to penetrate microbial membranes and disrupt cellular processes.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds and derivatives:
- Isoquinoline Derivatives : Research on isoquinoline derivatives has revealed their potential as anticancer agents when modified with thiomorpholine groups . These findings suggest that structural modifications can enhance therapeutic efficacy.
- Targeted Drug Delivery : Another study demonstrated the incorporation of similar compounds into transferrin-conjugated liposomes for targeted delivery to tumor cells, resulting in enhanced antitumor activity compared to non-targeted controls .
- Mechanistic Studies : Investigations into the mechanism of action have indicated that compounds with similar scaffolds can inhibit specific phosphodiesterases (PDEs), suggesting a pathway for further development as selective inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
